(S)-Sulfinpyrazone
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Overview
Description
(S)-Sulfinpyrazone is a pharmaceutical compound known for its uricosuric properties, which means it helps in the excretion of uric acid from the body. It is primarily used in the treatment of chronic gout and hyperuricemia. The compound is a chiral molecule, with the (S)-enantiomer being the active form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Sulfinpyrazone typically involves the reaction of 4-hydroxybenzenesulfonamide with pyrazolidine-3,5-dione under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as filtration and drying to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (S)-Sulfinpyrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(S)-Sulfinpyrazone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of uricosuric agents and their mechanisms.
Biology: Research on this compound includes its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is studied for its efficacy in treating gout and hyperuricemia, as well as its potential side effects.
Industry: this compound is used in the development of new pharmaceuticals and in the study of drug interactions.
Mechanism of Action
The primary mechanism of action of (S)-Sulfinpyrazone involves the inhibition of uric acid reabsorption in the renal tubules, leading to increased excretion of uric acid in the urine. This process helps to lower serum uric acid levels, thereby preventing the formation of urate crystals in joints and tissues. The molecular targets include urate transporters in the kidneys, and the pathways involved are related to renal excretion processes.
Comparison with Similar Compounds
Probenecid: Another uricosuric agent used to treat gout.
Benzbromarone: A potent uricosuric drug with a similar mechanism of action.
Comparison:
Probenecid: While both (S)-Sulfinpyrazone and Probenecid are uricosuric agents, this compound is often preferred due to its additional anti-inflammatory properties.
Benzbromarone: Benzbromarone is more potent than this compound but has a higher risk of hepatotoxicity, making this compound a safer alternative for long-term use.
This compound stands out due to its balanced efficacy and safety profile, making it a valuable option in the treatment of gout and hyperuricemia.
Properties
Molecular Formula |
C23H20N2O3S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,2-diphenyl-4-[2-[(S)-phenylsulfinyl]ethyl]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2/t29-/m0/s1 |
InChI Key |
MBGGBVCUIVRRBF-LJAQVGFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CC[S@](=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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